

# Application Notes and Protocols for Nickel-61 in Catalysis and Surface Science

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## Compound of Interest

Compound Name: Nickel-61

Cat. No.: B084663

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## Introduction

**Nickel-61** ( $^{61}\text{Ni}$ ) is a stable isotope of nickel with a natural abundance of 1.14%. Its unique nuclear properties, particularly its nuclear spin ( $I=3/2$ ) and magnetic dipole moment, make it a powerful tool in catalysis and surface science research. Unlike the most abundant isotope,  $^{58}\text{Ni}$  ( $I=0$ ),  $^{61}\text{Ni}$  is NMR active and suitable for Mössbauer spectroscopy. These characteristics allow for the detailed investigation of the local electronic and magnetic environment of nickel atoms in catalytic materials and on surfaces, providing invaluable insights into catalyst structure, active sites, and reaction mechanisms.

This document provides detailed application notes and experimental protocols for the use of  $^{61}\text{Ni}$  in catalysis and surface science, targeting researchers and professionals in drug development and related fields where nickel-catalyzed reactions are prevalent.

## Section 1: $^{61}\text{Ni}$ in Catalysis: Probing Active Sites with Mössbauer and NMR Spectroscopy

The primary application of  $^{61}\text{Ni}$  in catalysis is as a spectroscopic probe to elucidate the structure and electronic properties of nickel active sites. This is achieved predominantly through  $^{61}\text{Ni}$  Mössbauer Spectroscopy and  $^{61}\text{Ni}$  Nuclear Magnetic Resonance (NMR) Spectroscopy.

## **<sup>61</sup>Ni Mössbauer Spectroscopy**

Synchrotron-based <sup>61</sup>Ni Mössbauer spectroscopy is a powerful technique for studying the hyperfine interactions at the nickel nucleus, providing information on the oxidation state, spin state, and local coordination environment of nickel atoms in a catalyst.

<sup>61</sup>Ni Mössbauer spectroscopy is particularly useful for characterizing atomically dispersed nickel sites in complex materials, such as single-atom catalysts. For instance, it has been successfully employed to distinguish between different Ni-N coordination environments in nitrogen-doped carbon catalysts for CO<sub>2</sub> reduction.[1][2][3] The large magnetic hyperfine field observed in <sup>61</sup>Ni spectra can be a clear indicator of the spin state of the nickel center.[1][2][3][4]

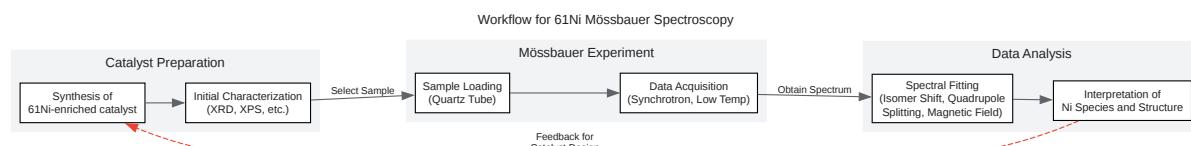
This protocol is adapted from studies on <sup>61</sup>Ni-enriched Ni-N-C catalysts.[1]

1. Synthesis of <sup>61</sup>Ni-Enriched Catalyst (Example: Ni-N-C material): a. Start with a metallic <sup>61</sup>Ni precursor (isotopic enrichment >90%). b. Prepare a metal-free nitrogen-doped carbon support through polymerization, oxidation, and pyrolysis of a suitable precursor (e.g., polyacrylonitrile). c. Dissolve the metallic <sup>61</sup>Ni in an acidic solution. d. Disperse the N-doped carbon powder in the acidic <sup>61</sup>Ni solution. e. Dry the mixture to deposit the <sup>61</sup>Ni onto the carbon support. f. Perform a second pyrolysis step to anchor the <sup>61</sup>Ni atoms within the carbon matrix. g. Vary the initial loading of <sup>61</sup>Ni to prepare catalysts with different weight percentages (e.g., 0.1 wt%, 0.5 wt%, 1 wt%).
2. Sample Preparation for Mössbauer Spectroscopy: a. Load the <sup>61</sup>Ni-enriched catalyst powder into a quartz tube (e.g., 2 mm inner diameter). b. The sample amount should be sufficient to provide a reasonable signal-to-noise ratio, which depends on the <sup>61</sup>Ni loading and the synchrotron beamline characteristics.
3. Data Acquisition (Synchrotron Beamline, e.g., SPring-8): a. Mount the sample in a cryostat for low-temperature measurements (e.g., 5 K) to enhance the Mössbauer effect and resolve magnetic hyperfine splitting. b. Use a synchrotron radiation source monochromatized to the energy of the first nuclear excited state of <sup>61</sup>Ni (67.4 keV). c. The Mössbauer absorption spectrum is measured by detecting the transmitted or scattered radiation as a function of the velocity of a <sup>61</sup>Ni-containing source/absorber. In synchrotron-based setups, an energy-domain spectrum is often collected. d. Typical measurement times can range from several hours to a day per sample, depending on the <sup>61</sup>Ni concentration and desired spectral quality.

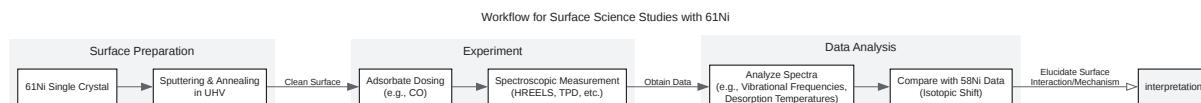
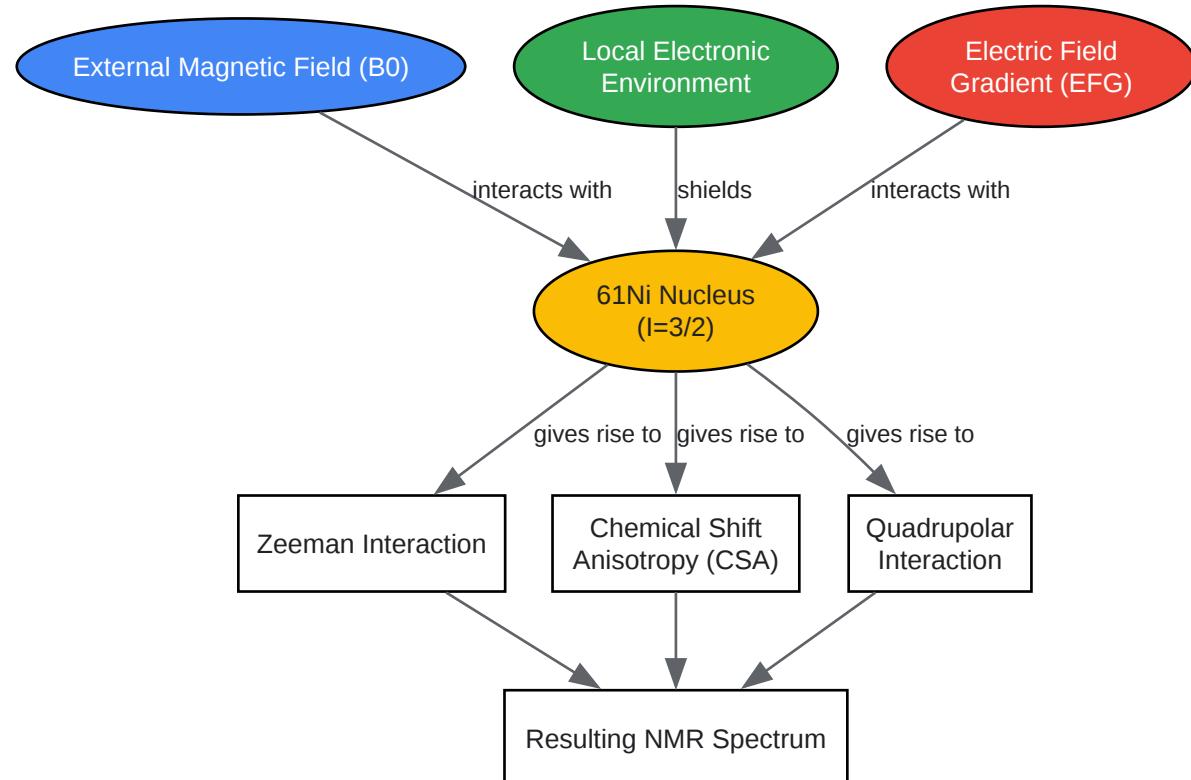
4. Data Analysis: a. Fit the Mössbauer spectrum using appropriate software (e.g., MossWinn).  
b. The fitting model should include parameters for isomer shift ( $\delta$ ), quadrupole splitting ( $\Delta E_Q$ ), and magnetic hyperfine field ( $B_{\text{fit}}$ ). c. For complex spectra, multiple components may be required to fit different nickel species present in the catalyst.

Catalyst System	$^{61}\text{Ni}$ Loading (wt%)	Temperature (K)	Isomer Shift (mm/s)	Quadrupole Splitting (mm/s)	Magnetic Hyperfine Field (T)	Inferred Ni State	Reference
$^{61}\text{NiPAC}$ N	0.1	5	-	-	$\sim 5.4 \pm 0.4$	High-spin Ni <sup>2+</sup> in distorted NiN <sub>4</sub>	[1][4]
$^{61}\text{NiPAC}$ N	0.5	5	-	-	$\sim 5.4 \pm 0.4$	High-spin Ni <sup>2+</sup> in distorted NiN <sub>4</sub>	[1][4]
$^{61}\text{NiPAC}$ N	1.0	5	-	-	$8.25 \pm 0.45$	Metallic Ni aggregates with oxide shell	[1]
Metallic $^{61}\text{Ni}$ powder	5	-	-	-	7.3	Metallic Ni	[2]
hcp-Ni Nanoparticles	Natural Abundance	4	$-0.01 \pm 0.03$	$0.00 \pm 0.02$	$3.4 \pm 0.9$	Ni with ~10% Carbon	[4][5]

Note: Isomer shift and quadrupole splitting are often difficult to resolve in  $^{61}\text{Ni}$  Mössbauer spectra due to the broad linewidths.



### Key Interactions in Solid-State 61Ni NMR



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